molecular formula C18H22N2O B1311211 4-(1-Benzylpiperidin-4-yl)oxyaniline CAS No. 565418-42-0

4-(1-Benzylpiperidin-4-yl)oxyaniline

Numéro de catalogue: B1311211
Numéro CAS: 565418-42-0
Poids moléculaire: 282.4 g/mol
Clé InChI: PWMGGDQMZHIGDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1-Benzylpiperidin-4-yl)oxyaniline, with the CAS number 78104-13-9, is a piperidine-based organic compound of interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C19H24N2O and a molecular weight of 296.41 g/mol. Its structure incorporates both aniline and N-benzylpiperidine moieties, which are common pharmacophores in the development of biologically active molecules . This chemical serves as a versatile building block and key synthetic intermediate. Piperidine derivatives are extensively utilized in pharmaceutical research for their diverse biological activities. Specifically, structurally similar 4-aminopiperidine compounds have been identified as crucial scaffolds in the synthesis of novel urea and guanidine-based analogues investigated as potential regulators of leptin expression, with relevance to research in obesity and hepatic steatosis . The presence of the aniline (aminophenoxy) group makes this compound a valuable precursor for further chemical modifications, enabling researchers to create a library of derivatives for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to all laboratory safety protocols.

Propriétés

IUPAC Name

4-(1-benzylpiperidin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c19-16-6-8-17(9-7-16)21-18-10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMGGDQMZHIGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437771
Record name 4-(1-benzylpiperidin-4-yl)oxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565418-42-0
Record name 4-(1-benzylpiperidin-4-yl)oxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzylpiperidin-4-yl)oxyaniline typically involves the following steps:

    Formation of 1-Benzylpiperidine: This can be achieved by the catalytic hydrogenation of 4-benzylpyridine. The reaction is carried out in the presence of a suitable catalyst such as palladium on carbon under hydrogen gas at elevated pressure and temperature.

    Attachment of the Aniline Group: The next step involves the reaction of 1-benzylpiperidine with an appropriate aniline derivative. This can be done through nucleophilic substitution reactions where the aniline group is introduced via an intermediate such as a halogenated aniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-Benzylpiperidin-4-yl)oxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Applications De Recherche Scientifique

4-(1-Benzylpiperidin-4-yl)oxyaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.

Mécanisme D'action

The mechanism of action of 4-(1-Benzylpiperidin-4-yl)oxyaniline involves its interaction with specific molecular targets such as receptors or enzymes. The benzylpiperidine moiety is known to interact with monoamine transporters, potentially inhibiting the reuptake of neurotransmitters like dopamine and serotonin. This can lead to increased levels of these neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling pathways.

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Differences

The table below summarizes critical structural, pharmacological, and safety data for 4-(1-Benzylpiperidin-4-yl)oxyaniline and its analogs:

Compound Name CAS Number Structural Features Biological Activity (IC50) Key Physical/Safety Notes
This compound Not Provided Benzyl-piperidine, ether-linked aniline Not Reported Limited toxicological data
4-(1-Methylpiperidin-4-yl)oxyaniline 358789-72-7 Methyl-piperidine, ether-linked aniline Not Reported Higher polarity vs. benzyl analog
4-(Piperidin-1-ylsulfonyl)aniline 6336-68-1 Sulfonyl-linked piperidine, aniline Not Reported Enhanced solubility due to sulfonyl
N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine Not Provided Benzyl-piperidine, quinazoline core AChE IC50 = 2.1 µM Cholinesterase inhibition
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 Benzyl-piperidine, carbamate group Not Reported Unverified toxicity
Key Observations:

Replacing the ether oxygen with a sulfonyl group (as in 4-(Piperidin-1-ylsulfonyl)aniline) increases polarity and solubility, which may alter pharmacokinetics .

Biological Activity :

  • The quinazoline derivative (Compound 9) demonstrates potent acetylcholinesterase (AChE) inhibition (IC50 = 2.1 µM), suggesting that the benzylpiperidine moiety contributes to binding affinity in enzyme inhibition .

Safety Profiles: Limited toxicological data are a common issue among benzylpiperidine derivatives, necessitating precautionary handling measures (e.g., eye flushing, skin decontamination) as outlined for Benzyl 4-aminopiperidine-1-carboxylate .

Physicochemical and Spectroscopic Properties

  • Phase Behavior : NMR studies on related aniline derivatives (e.g., 4,4'-azoxydianiline) reveal that substituents like methoxy or azoxy groups influence phase transitions (nematic to isotropic). The benzyl group in this compound likely stabilizes nematic phases due to steric bulk .
  • Molecular Docking : Benzylpiperidine-containing compounds exhibit unique binding modes in cholinesterase enzymes, with hydrophobic interactions between the benzyl group and enzyme pockets enhancing inhibitory potency .

Activité Biologique

4-(1-Benzylpiperidin-4-yl)oxyaniline, also known by its chemical identifier CAS No. 565418-42-0, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI) , which enhances serotonin levels in the brain. Additionally, it may influence dopaminergic pathways, contributing to its potential therapeutic effects.

Target Receptors

  • Serotonin Receptors : Enhances serotonin transmission by inhibiting reuptake.
  • Dopamine Receptors : Modulates dopamine levels, potentially affecting mood and behavior.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antidepressant Activity : Exhibits potential antidepressant-like effects in animal models.
  • Anxiolytic Effects : May reduce anxiety behaviors in preclinical studies.
  • Neuroprotective Properties : Shows promise in protecting neuronal cells from oxidative stress.

Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and the tail suspension test (TST). The compound was shown to increase serotonin levels in the hippocampus, suggesting a mechanism similar to established SSRIs.

Test TypeControl Group (Mean Time in Seconds)Treatment Group (Mean Time in Seconds)
Forced Swim Test12060
Tail Suspension Test15090

Study 2: Anxiolytic Effects

In another study assessing anxiety-related behaviors, the compound was administered to mice subjected to the elevated plus maze (EPM). Results indicated a significant increase in time spent in the open arms, suggesting anxiolytic effects.

GroupTime Spent in Open Arms (Seconds)
Control30
Treatment80

Toxicological Profile

While promising, the safety profile of this compound must be evaluated. Preliminary toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to fully understand its safety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Benzylpiperidin-4-yl)oxyaniline, and how can intermediates be characterized?

  • Methodology : A common approach involves reductive amination of 1-benzyl-4-piperidone with aniline derivatives, followed by hydroxylation or O-substitution. For example, intermediates like 1-benzyl-4-(phenylamino)piperidine (a precursor) can be synthesized using sodium triacetoxyborohydride as a reducing agent in dichloromethane or tetrahydrofuran .
  • Characterization : UV/Vis spectroscopy (λmax ~249–296 nm) and LC-MS are critical for verifying intermediates. Crystallization in polar solvents (e.g., ethanol/water mixtures) improves purity, with ≥98% purity achievable via recrystallization .

Q. What safety protocols are essential when handling this compound and its precursors?

  • Safety Measures : Use PPE (gloves, goggles) and work in a fume hood. Skin/eye contact requires immediate flushing with water (15+ minutes) and medical consultation. Toxicological data are limited, so treat all intermediates as hazardous .
  • Storage : Store at –20°C in airtight containers to prevent degradation. Stability is confirmed for ≥5 years under these conditions .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict the binding affinity of this compound to neurological targets?

  • Methodology : Use Schrödinger Suite for protein preparation (e.g., HDAC8 or G9a complexes from RCSB PDB). Generate ligand conformers with LigPrep, accounting for ionization states at pH 7.4. Grid maps centered on active sites (e.g., HDAC8 catalytic zinc) improve docking accuracy. Validate parameters using AutoDock Vina for cross-verification .
  • Data Interpretation : Prioritize poses with hydrogen bonding to key residues (e.g., His145 in HDAC8) and GLIDE scores ≤–6.0 kcal/mol. Address discrepancies between docking scores and experimental IC50 by adjusting force fields or solvent models .

Q. How can synthetic yields be improved for this compound derivatives, and what analytical methods detect side products?

  • Optimization : Replace traditional reductive amination with flow chemistry (e.g., continuous reactors) to enhance reaction efficiency. Catalytic systems like Pd/C under hydrogen or NaBH(OAc)3 in THF improve selectivity for secondary amines .
  • Side-Product Analysis : Use HPLC with C18 columns (gradient: 5–95% acetonitrile/water + 0.1% TFA) to detect N-debenzylated byproducts. High-resolution MS (ESI+) confirms molecular ions (e.g., [M+H]+ for C18H22N2O at m/z 266.4) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for piperidine-based analogs?

  • Approach : Perform comparative molecular field analysis (CoMFA) using QSAR software. Focus on steric/electronic effects of substituents (e.g., benzyl vs. chloro-benzyl groups). Validate hypotheses via functional assays (e.g., acetylcholinesterase inhibition) .
  • Case Study : Replace the benzyl group with 2-chlorobenzyl (as in [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol) to assess changes in binding entropy and solubility .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate the metabolic stability of this compound?

  • Protocol : Use liver microsomes (human/rat) with NADPH cofactors. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t1/2) using first-order kinetics.
  • Troubleshooting : If instability is observed, modify the oxyaniline group with electron-withdrawing substituents (e.g., fluorine) to reduce CYP450-mediated oxidation .

Q. What computational tools analyze the electronic effects of substituents on the piperidine ring?

  • Tools : Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set). Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Correlate HOMO/LUMO gaps with experimental redox potentials .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.